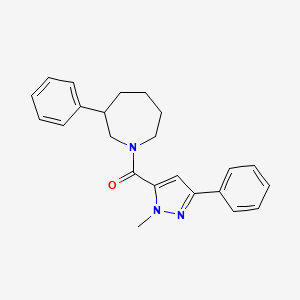

1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3-phenylazepane

Description

1-(1-Methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3-phenylazepane is a structurally complex compound featuring a pyrazole core substituted with methyl and phenyl groups at the 1- and 3-positions, respectively. The 5-position is functionalized with a carbonyl group bridging to a 3-phenyl-substituted azepane (a seven-membered saturated nitrogen-containing ring).

Properties

IUPAC Name |

(2-methyl-5-phenylpyrazol-3-yl)-(3-phenylazepan-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O/c1-25-22(16-21(24-25)19-12-6-3-7-13-19)23(27)26-15-9-8-14-20(17-26)18-10-4-2-5-11-18/h2-7,10-13,16,20H,8-9,14-15,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJKWXKFIZZFSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCCCC(C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3-phenylazepane typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone. The azepane ring can be synthesized separately through the cyclization of a suitable amine precursor. The final step involves the coupling of the pyrazole and azepane rings via a methanone linkage, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3-phenylazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the methanone group to a methanol group.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: N-bromosuccinimide in the presence of a radical initiator.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3-phenylazepane is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancer.

Industry

In the industrial sector, 1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3-phenylazepane is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3-phenylazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting an anti-cancer effect.

Comparison with Similar Compounds

N-Substituted Pyrazoline Derivatives

Compounds such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (1) and its analogs (2–4) share a pyrazoline backbone (dihydro-pyrazole) with substituents like fluorophenyl, bromophenyl, and acetyl/propanoyl groups . Key differences include:

- Ring Saturation : The target compound’s pyrazole is fully aromatic, whereas pyrazoline derivatives (e.g., 1–4) are partially saturated, affecting planarity and conjugation.

- Substituent Effects : The target’s 1-methyl and 3-phenyl groups contrast with electron-withdrawing substituents (e.g., 4-fluorophenyl in 1), which may alter electronic density and reactivity.

- Functional Groups : The carbonyl-linked azepane in the target introduces steric bulk and flexibility absent in simpler pyrazoline carbaldehydes or ketones.

Pyrazole-Based Pesticides

Pesticides like fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) and ethiprole feature pyrazole cores with halogenated aryl and sulfinyl groups . Comparatively:

- Electrophilic Substituents : Fipronil’s trifluoromethyl and sulfinyl groups enhance electrophilicity, critical for pesticidal activity, whereas the target’s phenyl and methyl groups suggest a different mode of action.

Sulfanyl- and Chlorophenyl-Substituted Pyrazoles

The compound 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () demonstrates a sulfanyl (S–) linkage and chlorophenyl substitution . Differences include:

- Functional Groups: The sulfanyl group in vs.

- Ring Systems : The target’s azepane introduces a larger, flexible ring compared to simpler carbaldehyde-terminated structures.

Physicochemical and Conformational Properties

| Property | Target Compound | Pyrazoline Derivatives (1–4) | Fipronil |

|---|---|---|---|

| Core Structure | Aromatic pyrazole + azepane | Dihydro-pyrazole (4,5-dihydro-1H-pyrazole) | Aromatic pyrazole with sulfinyl/carbonitrile |

| Key Substituents | 1-Methyl, 3-phenyl, 5-carbonyl | 4-Fluorophenyl, carbaldehyde/ketone | Trifluoromethyl, sulfinyl, chlorophenyl |

| Ring Flexibility | High (azepane) | Low (rigid dihydro-pyrazole) | Moderate (pyrazole with flexible side chains) |

| Potential Applications | Pharmaceuticals (hypothetical) | Structural models, intermediates | Pesticides |

Research Findings and Implications

- Structural Insights : The azepane moiety in the target compound likely enhances binding to larger biological targets (e.g., G-protein-coupled receptors) compared to smaller pyrazoline derivatives .

- Electronic Effects: The absence of electron-withdrawing groups (e.g., fluorine in 1–4 or chlorine in fipronil) may reduce the target’s electrophilicity, favoring non-covalent interactions .

- Synthetic Challenges : The carbonyl-azepane linkage introduces synthetic complexity compared to simpler N-substituted pyrazolines, necessitating advanced coupling strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.